5-Methoxypyridine-3-carbothioamide
Description
5-Methoxypyridine-3-carbothioamide is a pyridine derivative characterized by a methoxy (-OCH₃) group at the 5-position and a carbothioamide (-C(S)NH₂) moiety at the 3-position of the pyridine ring.
Properties
IUPAC Name |
5-methoxypyridine-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-10-6-2-5(7(8)11)3-9-4-6/h2-4H,1H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRBETJWLABMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyridine-3-carbothioamide typically involves the reaction of 5-methoxypyridine with thiocarbamide under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .
Industrial Production Methods
Industrial production methods for 5-Methoxypyridine-3-carbothioamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Methoxypyridine-3-carbothioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxypyridine-3-carbothioamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Methoxy and Amino/Amide Substituents
Several pyridine derivatives share structural similarities with 5-Methoxypyridine-3-carbothioamide, differing primarily in substituent type and position:
Key Observations :
- Electronic Effects: The carbothioamide group in the target compound introduces stronger electron-withdrawing effects compared to amino or amide groups, altering reactivity in nucleophilic substitutions or metal coordination .
- Hydrogen Bonding : Carbothioamide’s thioamide (-NH-C(S)-) group may exhibit weaker hydrogen bonding than amides (-NH-CO-), affecting solubility and biological interactions .
Biological Activity
5-Methoxypyridine-3-carbothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
5-Methoxypyridine-3-carbothioamide has the following chemical structure:
- Chemical Formula : C_8H_10N_2OS
- CAS Number : 342602-97-5
The compound features a pyridine ring substituted at the 3-position with a carbothioamide group and a methoxy group at the 5-position. This unique substitution pattern is believed to contribute to its biological activity.
The biological activity of 5-Methoxypyridine-3-carbothioamide is primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor or modulator of various enzymes and receptors, influencing biochemical pathways relevant to disease processes. Notably, it has been studied for its potential to inhibit urease, an enzyme involved in the metabolism of urea in certain pathogens.
Antimicrobial Activity
Research indicates that 5-Methoxypyridine-3-carbothioamide exhibits significant antimicrobial properties. A study showed that derivatives of pyridine carboxamide and carbothioamide demonstrated potent inhibition against urease, with IC₅₀ values indicating effective concentrations for antimicrobial action. The presence of electron-withdrawing groups at strategic positions on the pyridine ring enhances this inhibition .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives similar to 5-Methoxypyridine-3-carbothioamide can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism involves the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-Methoxypyridine-3-carbothioamide, it is essential to compare it with structurally similar compounds. Below is a summary table comparing key derivatives:
| Compound Name | Structure Type | Antimicrobial Activity (IC₅₀ µM) | Anticancer Activity (Cell Line) |
|---|---|---|---|
| 5-Methoxypyridine-3-carbothioamide | Carbamido derivative | 18.93 ± 0.004 | A549, HeLa |
| 6-Methoxypyridine-3-carbothioamide | Carbamido derivative | Not specified | Not specified |
| 5-Methoxypyridine-2-carbothioamide | Carbamido derivative | Not specified | Not specified |
This table illustrates that while similar compounds exist, the specific substitution pattern in 5-Methoxypyridine-3-carbothioamide may confer distinct biological activities.
Case Studies and Research Findings
Several studies have highlighted the efficacy of 5-Methoxypyridine-3-carbothioamide and its derivatives:
- Urease Inhibition Study : A recent study demonstrated that this compound exhibited strong urease inhibition, which is crucial for targeting certain pathogens associated with urinary infections. The IC₅₀ values were significantly lower compared to other derivatives, indicating higher potency .
- Anticancer Studies : In research conducted on pyrazoline derivatives synthesized from related structures, compounds showed promising anticancer activity against various cell lines. The mechanisms involved apoptosis induction and cell cycle arrest, suggesting potential therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
